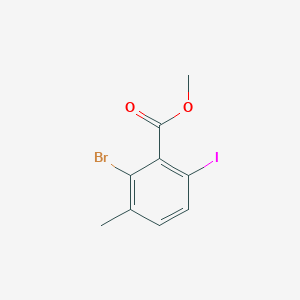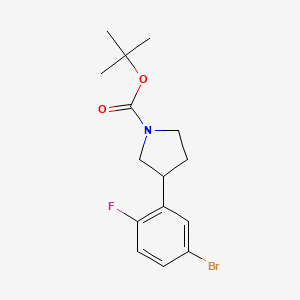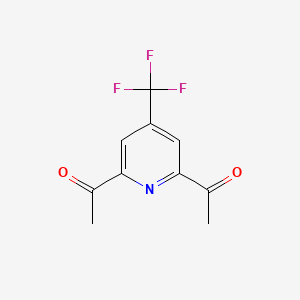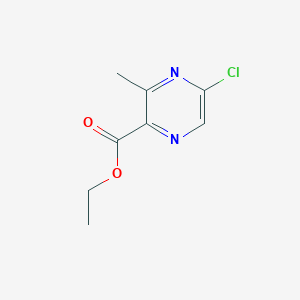![molecular formula C48H40N8O4Ru B13662648 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that combines organic and inorganic elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of ruthenium(2+) in the compound suggests its potential use in catalysis and electronic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) typically involves multiple steps. The initial step often includes the preparation of the organic ligands, such as 4-methylpyridin-2-yl and quinoxalino[2,3-f][1,10]phenanthroline. These ligands are then coordinated with ruthenium(2+) under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or water and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one ligand in the complex is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new ruthenium complexes with different ligands .
科学的研究の応用
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including electronic devices and sensors
作用機序
The mechanism of action of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can facilitate electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;iron(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;cobalt(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;nickel(2+)
Uniqueness
The uniqueness of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its ruthenium center, which imparts distinct electronic and catalytic properties. Compared to similar compounds with iron, cobalt, or nickel, the ruthenium complex exhibits higher stability and efficiency in catalytic reactions .
特性
分子式 |
C48H40N8O4Ru |
|---|---|
分子量 |
894.0 g/mol |
IUPAC名 |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C15H16N2O2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19;/h1-10H;2*5-10H,2-4H2,1H3,(H,18,19);/q;;;+2/p-2 |
InChIキー |
ZREHOWDLOJKEHD-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)










![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)

